Cas no 2229173-17-3 (1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one)

1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-Dichloro-5-fluorophenyl)-2,2,2-trifluoroethanone
- 1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one
- EN300-1940181
- 2229173-17-3
-
- インチ: 1S/C8H2Cl2F4O/c9-4-2-5(10)6(11)1-3(4)7(15)8(12,13)14/h1-2H
- InChIKey: IAIPKYMOWJDXNZ-UHFFFAOYSA-N
- SMILES: C(C1C=C(F)C(Cl)=CC=1Cl)(=O)C(F)(F)F
計算された属性
- 精确分子量: 259.9418827g/mol
- 同位素质量: 259.9418827g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- XLogP3: 4.1
1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1940181-0.5g |
1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one |
2229173-17-3 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1940181-1.0g |
1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one |
2229173-17-3 | 1g |
$884.0 | 2023-06-03 | ||
Enamine | EN300-1940181-1g |
1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one |
2229173-17-3 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1940181-5g |
1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one |
2229173-17-3 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1940181-2.5g |
1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one |
2229173-17-3 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1940181-0.1g |
1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one |
2229173-17-3 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1940181-10.0g |
1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one |
2229173-17-3 | 10g |
$3807.0 | 2023-06-03 | ||
Enamine | EN300-1940181-0.25g |
1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one |
2229173-17-3 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1940181-10g |
1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one |
2229173-17-3 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1940181-0.05g |
1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one |
2229173-17-3 | 0.05g |
$827.0 | 2023-09-17 |
1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-oneに関する追加情報
1-(2,4-Dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one: A Comprehensive Overview
1-(2,4-Dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one (CAS No. 2229173-17-3) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its unique combination of halogenated groups, which contribute to its distinctive chemical properties and potential applications in various industries.
The molecular structure of 1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one consists of a phenyl ring substituted with chlorine and fluorine atoms at specific positions (positions 2 and 4 for chlorine and position 5 for fluorine). This substitution pattern is critical as it influences the compound's reactivity and stability. The ethanone group attached to the phenyl ring is further substituted with three fluorine atoms at the same carbon atom (position 3), making it a trifluoroethyl ketone derivative.
Recent studies have highlighted the potential of this compound in the development of advanced materials and pharmaceuticals. For instance, researchers have explored its role as an intermediate in the synthesis of bioactive molecules with enhanced pharmacokinetic properties. The presence of multiple halogen atoms in its structure makes it an ideal candidate for applications requiring high thermal stability and resistance to chemical degradation.
One of the most promising areas of research involving 1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one is its use in drug discovery. Its unique electronic properties and ability to form stable complexes with biological molecules have made it a valuable tool in the design of novel therapeutic agents. For example, studies have shown that this compound can serve as a scaffold for creating molecules with improved bioavailability and reduced toxicity.
In addition to its pharmaceutical applications, this compound has also been investigated for its potential in materials science. Its high fluorine content makes it suitable for use in the development of fluoropolymers and other advanced materials with exceptional chemical resistance and mechanical properties. Recent advancements in polymer chemistry have demonstrated how this compound can be integrated into polymer systems to enhance their performance under extreme conditions.
The synthesis of 1-(2,4-dichloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one involves a multi-step process that requires precise control over reaction conditions to ensure optimal yields and product purity. Researchers have developed innovative synthetic strategies that leverage modern catalytic techniques to streamline the production process while minimizing environmental impact.
From an environmental perspective, understanding the behavior of 1-(2,4-dichloro-5-fluorophenyl)-2,2,
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